molecular formula C15H18FNO4 B13059203 1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate CAS No. 1303972-82-8

1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate

Cat. No.: B13059203
CAS No.: 1303972-82-8
M. Wt: 295.31 g/mol
InChI Key: PYJINISOSXXTLM-UHFFFAOYSA-N
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Description

1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H18FNO4 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of benzyl, methyl, and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Benzylation and Methylation: The benzyl and methyl groups can be introduced through alkylation reactions using benzyl halides and methyl halides, respectively.

    Esterification: The final step involves esterification to form the dicarboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzyl and methyl groups can influence its overall pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate
  • 1-(tert-butyl) 4-methyl 3-fluoropiperidine-1,4-dicarboxylate
  • (1-Benzyl-4,4-difluoropiperidin-3-yl)methanol

Uniqueness

1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the fluorine atom can enhance its stability and reactivity, while the benzyl and methyl groups can influence its solubility and binding interactions.

Properties

CAS No.

1303972-82-8

Molecular Formula

C15H18FNO4

Molecular Weight

295.31 g/mol

IUPAC Name

1-O-benzyl 4-O-methyl 3-fluoropiperidine-1,4-dicarboxylate

InChI

InChI=1S/C15H18FNO4/c1-20-14(18)12-7-8-17(9-13(12)16)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3

InChI Key

PYJINISOSXXTLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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